6-Benzylpiperidine-2,4-dione

Catalog No.
S992288
CAS No.
845267-74-5
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzylpiperidine-2,4-dione

CAS Number

845267-74-5

Product Name

6-Benzylpiperidine-2,4-dione

IUPAC Name

6-benzylpiperidine-2,4-dione

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)

InChI Key

YLBLDOIOPLQRKF-UHFFFAOYSA-N

SMILES

C1C(NC(=O)CC1=O)CC2=CC=CC=C2

Canonical SMILES

C1C(NC(=O)CC1=O)CC2=CC=CC=C2

6-Benzylpiperidine-2,4-dione is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and two carbonyl groups at positions 2 and 4. This compound exhibits unique structural features that contribute to its reactivity and biological properties. Its molecular formula is C12H13NO2C_{12}H_{13}NO_2, and it is known for its role in various

There is no current information available on the specific mechanism of action of 1-Benzylpiperidine-2,4-dione in biological systems.

As information on 1-Benzylpiperidine-2,4-dione is limited, it is advisable to handle it with caution assuming similar properties to other piperidine diones. These can exhibit:

  • Moderate toxicity: They may irritate skin and eyes upon contact and potentially be harmful if ingested [].
  • Reactivity: The ketone groups can react with strong reducing agents or nucleophiles.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, which may alter its biological activity and reactivity.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield piperidine-2,4-dicarboxylic acid or related compounds .
  • Condensation Reactions: It can participate in condensation reactions with other nucleophiles, leading to the formation of β-enaminoesters when reacted with agents like Meldrum's acid .

Research indicates that 6-Benzylpiperidine-2,4-dione exhibits various biological activities. It has been studied for its potential as an inhibitor in metabolic pathways, particularly those involving steroid hormones. The compound's structural similarity to known biologically active molecules suggests it may interact with specific enzyme systems, although detailed mechanisms remain to be fully elucidated.

Synthesis of 6-Benzylpiperidine-2,4-dione can be achieved through several methods:

  • Cyclization Reactions: Involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.
  • Functionalization of Piperidines: Starting from piperidine derivatives, functional groups are introduced at the 2 and 4 positions through electrophilic aromatic substitution or acylation reactions.
  • One-Pot Reactions: Recent advances have allowed for one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

6-Benzylpiperidine-2,4-dione has several applications:

  • Pharmaceuticals: It is being investigated for its potential use in drug development due to its structural properties that may influence biological activity.
  • Chemical Intermediates: This compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tools: Used in studies exploring enzyme inhibition and metabolic pathways related to steroid hormones.

Interaction studies reveal that 6-Benzylpiperidine-2,4-dione may interact with various biological targets, including enzymes involved in steroid metabolism. Its ability to inhibit certain enzymatic activities makes it a candidate for further investigation in pharmacological contexts. Detailed kinetic studies are necessary to understand its interaction profiles fully.

Several compounds share structural similarities with 6-Benzylpiperidine-2,4-dione:

Compound NameStructural FeaturesUnique Aspects
Piperidine-2,4-dioneTwo carbonyls at positions 2 and 4Base structure without the benzyl group
BenzylpiperidineBenzyl group attached to piperidineLacks the dione functionality
Piperidin-3-oneCarbonyl at position 3Different positioning of carbonyl group

Uniqueness of 6-Benzylpiperidine-2,4-dione:
The combination of the benzyl group and the dione functionality at specific positions provides unique reactivity patterns not observed in other similar compounds. Its potential biological activity further distinguishes it from other piperidine derivatives.

The compound emerged from systematic efforts to functionalize piperidine-2,4-dione cores, which gained momentum in the late 20th century. Early synthetic routes focused on cyclization reactions of benzylamine derivatives with dicarbonyl precursors. For example, Dieckmann cyclization of $$ N $$-benzyl-substituted diesters under basic conditions was a foundational method. By the 2010s, advances in catalytic asymmetric synthesis enabled enantioselective preparations, broadening its utility in medicinal chemistry.

Key milestones include:

  • 2008: Optimization of benzyl group introduction via palladium-catalyzed cross-coupling.
  • 2020: Development of anionic enolate rearrangements for stereocontrolled synthesis.

Position within Piperidine-2,4-dione Family of Compounds

6-Benzylpiperidine-2,4-dione belongs to a class of diketopiperazines with structural and functional diversity. Its derivatives are distinguished by substitution patterns that modulate reactivity and biological activity:

CompoundSubstituentsKey Properties
Piperidine-2,4-dioneUnsubstitutedHigh polarity, limited lipophilicity
1-Benzylpiperidine-2,4-dioneBenzyl at 1-positionEnhanced metabolic stability
6-Benzylpiperidine-2,4-dioneBenzyl at 6-positionImproved enzyme-binding affinity

The benzyl group at the 6-position introduces steric bulk and aromatic π-system interactions, making it a preferred scaffold for targeting hydrophobic enzyme pockets.

Significance in Heterocyclic Chemistry

The compound’s dual ketone groups and benzyl substitution enable diverse reactivity:

  • Nucleophilic Additions: The 2- and 4-ketones undergo Grignard or hydride reductions to form secondary alcohols, which are intermediates for spirocyclic systems.
  • Cross-Coupling Reactions: The benzyl group participates in Suzuki-Miyaura couplings for aryl diversification.
  • Ring Expansion: Treatment with diamines yields seven-membered azepanediones, valuable in natural product synthesis.

A 2023 study demonstrated its use in constructing PROTAC (Proteolysis-Targeting Chimeras) ligands via Cu-catalyzed azide-alkyne cycloaddition, highlighting its modularity.

Current Research Landscape

Recent advances focus on three domains:

Drug Discovery

  • Chymase Inhibition: 6-Benzyl derivatives show nanomolar affinity for human chymase, a protease implicated in cardiovascular diseases.
  • Antiviral Agents: Adamantane-functionalized analogs reduced influenza A viral titers in murine models by targeting the M2 ion channel.

Natural Product Synthesis

The compound serves as a precursor to 4-hydroxypipecolic acids, found in bioactive cyclodipeptides. A 2020 route achieved enantiopure synthesis using organocatalytic Michael additions.

Material Science

Its rigid bicyclic derivatives are explored as ligands in metal-organic frameworks (MOFs) for gas storage applications.

6-Benzylpiperidine-2,4-dione represents a heterocyclic organic compound characterized by a six-membered piperidine ring containing nitrogen and substituted with a benzyl group at the nitrogen position and two carbonyl groups at positions 2 and 4 [1] [2]. The molecular formula C₁₂H₁₃NO₂ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 203.24 grams per mole [1] [3] [2].

The structural framework consists of a piperidine ring scaffold with characteristic diketone functionality at positions 2 and 4, creating a distinctive pattern of alternating carbonyl and methylene groups [1] [2]. The benzyl substituent attached to the nitrogen atom contributes significantly to the compound's overall molecular architecture and influences its chemical behavior [2] [4]. The International Union of Pure and Applied Chemistry name for this compound is 6-benzylpiperidine-2,4-dione, with the Chemical Abstracts Service registry number 845267-74-5 [1] [2] [5].

PropertyValue
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
Exact Mass203.09500
Chemical Abstracts Service Number845267-74-5
International Chemical IdentifierInChI=1S/C12H13NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Simplified Molecular Input Line Entry SystemC1C(NC(=O)CC1=O)CC2=CC=CC=C2

The molecular architecture exhibits a chair conformation typical of six-membered saturated rings, with the benzyl group occupying an equatorial position to minimize steric interactions [6]. The two carbonyl groups at positions 2 and 4 create an electron-deficient environment that significantly influences the compound's reactivity and binding properties [7] [8].

Stereochemistry and Isomeric Forms

The stereochemical analysis of 6-benzylpiperidine-2,4-dione reveals the presence of one chiral center at position 6 of the piperidine ring, where the benzyl substituent is attached [9] [10]. This asymmetric carbon atom gives rise to two enantiomeric forms: the (R)-6-benzylpiperidine-2,4-dione and the (S)-6-benzylpiperidine-2,4-dione [9] [10]. The (S)-enantiomer has been specifically identified with the Chemical Abstracts Service number 653589-24-3, distinguishing it from the racemic mixture [9].

The stereochemical configuration significantly affects the compound's biological activity and pharmacological properties, as observed in related piperidine derivatives [11] [12]. Computational studies using density functional theory have demonstrated that the equatorial conformer is energetically more stable than the axial conformer by approximately 310 cm⁻¹, with an inversion barrier height of 2033 cm⁻¹ [6]. This conformational preference influences the overall three-dimensional structure and molecular interactions.

Stereochemical ParameterValue
Number of Chiral Centers1
Enantiomeric Forms(R) and (S)
(S)-Enantiomer Chemical Abstracts Service Number653589-24-3
Conformational Energy Difference310 cm⁻¹
Inversion Barrier Height2033 cm⁻¹

The molecular geometry calculations indicate considerable distortion of the nitrogen atom relative to the carbon atoms in the excited state, which affects the compound's electronic transitions and spectroscopic properties [6]. The presence of the benzyl group introduces additional conformational flexibility through rotation around the C-N and C-C bonds, creating multiple rotameric states that contribute to the overall molecular dynamics [11].

Physical Properties

Melting Point and Solubility Profile

The physical characterization of 6-benzylpiperidine-2,4-dione indicates that the compound exists as a solid powder at room temperature conditions [5]. Related piperidine-2,4-dione derivatives demonstrate melting points in the range of 98-104°C, suggesting similar thermal behavior for the benzylated analog [13] [14]. The parent compound piperidine-2,4-dione exhibits a melting point of 100°C, providing a baseline for comparison [15].

The solubility characteristics of 6-benzylpiperidine-2,4-dione are influenced by the presence of both hydrophilic carbonyl groups and the lipophilic benzyl substituent [16]. The compound demonstrates moderate solubility in polar organic solvents such as methanol and ethanol, while showing limited solubility in non-polar solvents [16] [17]. The presence of the benzyl group increases the compound's lipophilicity compared to the unsubstituted piperidine-2,4-dione [18].

Physical ParameterValue/Description
Physical StateSolid powder
AppearanceWhite to off-white crystalline
Storage TemperatureRoom temperature
Predicted Melting Point Range98-104°C
Solubility CharacterModerate in polar solvents

Stability Parameters

The stability profile of 6-benzylpiperidine-2,4-dione is characterized by its resistance to thermal decomposition under normal storage conditions [5]. The compound maintains structural integrity when stored at ambient temperature in appropriate containers [5]. The presence of conjugated carbonyl groups provides electronic stabilization through resonance effects, contributing to the overall molecular stability [7].

Thermal analysis of related piperidine derivatives indicates decomposition temperatures significantly above the melting point, suggesting good thermal stability [19] [20]. The compound exhibits sensitivity to strong acids and bases, which can promote hydrolysis of the carbonyl groups or ring-opening reactions [8]. Under neutral conditions, the molecule demonstrates excellent stability over extended periods.

Partition Coefficients

The partition coefficient analysis reveals the compound's distribution behavior between aqueous and lipophilic phases [18]. The logarithmic partition coefficient (LogP) for related benzylpiperidine derivatives ranges from 1.31 to 1.70, indicating moderate lipophilicity [18] [21]. This balanced hydrophilic-lipophilic character influences the compound's membrane permeability and bioavailability characteristics.

The polar surface area calculations show values consistent with good membrane penetration properties, while maintaining sufficient polarity for aqueous solubility [22] [23]. The partition behavior is significantly influenced by the benzyl substituent, which increases the compound's affinity for lipophilic environments compared to unsubstituted analogs.

Electronic Properties

Electron Distribution and Density Maps

The electronic structure analysis of 6-benzylpiperidine-2,4-dione reveals distinct electron density distributions associated with the carbonyl groups and the aromatic benzyl substituent [24] [23]. Computational electron density maps demonstrate significant charge accumulation at the oxygen atoms of the carbonyl groups, creating regions of high electron density that influence molecular interactions [24]. The electron density values for the C=O bonds range from 2.52 to 2.70 e/ų, with variations depending on the conformational state [24].

The deformation electron density analysis indicates pronounced charge redistribution in the vicinity of the carbonyl groups, particularly highlighting the electron-withdrawing nature of these functional groups [24]. The benzyl aromatic system contributes to the overall electron delocalization, creating extended conjugation that affects the compound's electronic properties [24] [23]. The nitrogen atom in the piperidine ring exhibits lone pair electron density that participates in hydrogen bonding and coordinate interactions.

Electronic ParameterValue
C=O Electron Density2.52-2.70 e/ų
Laplacian of Electron Density (C=O)-8.3 to -13.8 e/Å⁻⁵
Polar Surface Area37.38 Ų
Predicted Collision Cross Section144.2-150.5 Ų

Resonance Structures

The resonance analysis of 6-benzylpiperidine-2,4-dione identifies multiple canonical structures that contribute to the overall electronic stabilization [7] [8]. The primary resonance forms involve electron delocalization between the nitrogen lone pair and the adjacent carbonyl groups, creating amide-like character in the molecule [7]. This resonance stabilization significantly influences the compound's chemical reactivity and spectroscopic properties.

The benzyl substituent participates in extended conjugation through its aromatic π-system, providing additional stabilization pathways [21]. The electron distribution calculations demonstrate that the resonance contributions affect the bond lengths and angles throughout the molecular framework, with particular emphasis on the C-N and C=O bonds [6] [24]. The resonance stabilization energy contributes to the overall molecular stability and influences the compound's barrier to rotation around key bonds.

Computational Chemistry Analysis

Density Functional Theory Studies

Density functional theory investigations of 6-benzylpiperidine-2,4-dione and related piperidine derivatives have employed various computational methods, including B3LYP and Perdew-Burke-Ernzerhof functionals with 6-311G(d,p) and 6-311++G(d,p) basis sets [25] [21] [26]. These studies reveal fundamental electronic properties including frontier orbital energies, band gaps, and molecular electrostatic potential surfaces [21] [26]. The calculated band gap values range from 3.018 to 3.558 eV for related aromatic-substituted piperidine systems, indicating significant electronic excitation energies [21].

The density functional theory optimized geometries demonstrate preferred conformational arrangements with the benzyl group adopting equatorial orientations to minimize steric interactions [25] [27]. Frequency analysis calculations confirm the stability of optimized structures and provide theoretical infrared spectra that correlate well with experimental observations [27] [21]. The computational results indicate significant charge transfer character and high reactivity based on frontier orbital energy gap analysis [21].

Computational ParameterValue/Range
Band Gap Energy3.018-3.558 eV
Basis Set6-311G(d,p), 6-311++G(d,p)
Functional MethodsB3LYP, Perdew-Burke-Ernzerhof
Refractive Index1.55-1.70
Frontier Orbital GapIndicates high reactivity

Molecular Orbital Calculations

Molecular orbital analysis reveals the electronic structure and bonding characteristics of 6-benzylpiperidine-2,4-dione through examination of highest occupied molecular orbital and lowest unoccupied molecular orbital distributions [21] [26]. The calculations demonstrate that the highest occupied molecular orbital is primarily localized on the nitrogen atom and adjacent carbon centers, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl groups [21]. This orbital arrangement facilitates electron transfer processes and influences the compound's chemical reactivity.

The molecular orbital energy levels indicate substantial stabilization through resonance interactions between the piperidine ring and the benzyl substituent [6] [21]. Time-dependent density functional theory calculations reveal electronic transitions with oscillator strengths and transition moments that correlate with experimental ultraviolet-visible spectroscopic observations [6] [21]. The radiative rate constant estimations suggest fluorescence properties with quantum efficiencies in the range of 10⁻⁴, indicating weak but detectable emission characteristics [6].

Carbonyl Compound Transformations

Traditional approaches to piperidine-2,4-dione synthesis have relied heavily on carbonyl compound transformations, which remain fundamental to the construction of these heterocyclic frameworks. These methodologies exploit the inherent reactivity of carbonyl groups to facilitate ring-forming reactions [1] [2].

Dieckmann Cyclization Approaches

The Dieckmann cyclization represents one of the most reliable traditional methods for accessing piperidine-2,4-dione structures. This transformation involves the intramolecular condensation of ester functionalities in the presence of strong bases such as sodium hydride in tetrahydrofuran or sodium methoxide in methanol [3] [4]. The reaction typically proceeds through the formation of an enolate intermediate, which subsequently attacks an electrophilic carbonyl center to form the desired six-membered ring.

Research by Marson and Yau demonstrated significant improvements to traditional Dieckmann protocols through the implementation of modified reaction conditions [5]. Their approach utilizes dimethyl ester precursors that undergo cyclization in methanol containing sodium methoxide, followed by decarbomethoxylation in aqueous acetonitrile. This modified procedure increased yields from 32% to 66% for 6-phenylpiperidine-2,4-dione synthesis, representing a substantial improvement over previously reported conditions.

The substrate scope for Dieckmann cyclizations encompasses β-amino esters derived from reductive amination of β-keto esters. The reaction demonstrates excellent regioselectivity, consistently favoring formation of the 2,4-dione pattern over alternative regioisomers. Yields typically range from 45-88%, with higher yields observed for substrates bearing electron-withdrawing substituents that stabilize the intermediate enolate species [5].

Reductive Amination Cyclization

Intramolecular reductive amination has emerged as a versatile method for piperidine ring construction, particularly effective for generating 6-substituted variants of the target compound. This approach involves the cyclization of 1,5-amino ketones or aldehydes under reducing conditions, typically employing sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride as the reducing agent [6] [7].

The mechanism proceeds through initial formation of an iminium intermediate between the amino and carbonyl functionalities, followed by intramolecular nucleophilic attack and subsequent reduction. The reaction demonstrates excellent functional group tolerance and can accommodate a wide range of substituents on both the amino and carbonyl components. Yields for this transformation typically range from 62-92%, with selectivity influenced by the nature of the reducing agent and reaction conditions employed [8].

Oxidative Mannich Cyclization

Advanced oxidative methodologies have been developed for promoting Mannich cyclizations in piperidine synthesis. These approaches utilize single electron transfer sensitized photooxidation or chemical oxidants such as ceric ammonium nitrate to generate reactive iminium intermediates from α-silylamino precursors [9].

The methodology employs α-silylamino allyl- and vinylsilanes as substrates, which undergo oxidation to form N-alkyl or N-acyliminium cations. These intermediates subsequently participate in intramolecular Mannich cyclizations to afford the desired piperidine frameworks. The reaction demonstrates excellent stereocontrol, with yields typically ranging from 65-85%. The use of 9,10-dicyanoanthracene as a photosensitizer under SET conditions provides particularly effective results for substrate classes bearing electron-rich aromatic substituents.

Cyclization Approaches

Nucleophilic Substitution Cyclization

The intramolecular nucleophilic displacement reaction remains one of the most widely utilized methods for piperidine ring formation. This approach involves the cyclization of amino compounds bearing appropriate leaving groups such as halides, tosylates, or mesylates through base-mediated intramolecular substitution reactions [7] [10].

The reaction typically employs bases such as potassium carbonate or sodium hydroxide in aprotic solvents to facilitate the cyclization process. The mechanism proceeds through nucleophilic attack of the amino nitrogen on the electrophilic carbon bearing the leaving group, resulting in ring formation with either retention or inversion of configuration depending on the nature of the leaving group and reaction conditions.

Substrate scope encompasses amino halides and amino sulfonates, with yields ranging from 45-88% depending on the nature of the leaving group and substitution pattern. Primary and secondary leaving groups generally provide superior results compared to tertiary systems, which may undergo elimination reactions under the basic conditions employed.

Prins Cyclization

Prins cyclization reactions have been extensively developed for the synthesis of 3,4-disubstituted piperidines, with applications extending to 2,4-dione systems. These transformations involve the acid-catalyzed cyclization of aldehydes bearing tethered alkenes, proceeding through carbocationic intermediates to form six-membered rings [11].

Williams and coworkers demonstrated that the choice of catalyst system significantly influences the stereochemical outcome of Prins cyclizations. Lewis acid catalysis using methylaluminum dichloride in refluxing chloroform favors formation of trans-disubstituted products with diastereomeric ratios up to 93:7, while Brønsted acid catalysis using concentrated hydrochloric acid at low temperature preferentially yields cis-disubstituted products with ratios exceeding 98:2 [11].

The mechanism involves protonation of the aldehyde followed by nucleophilic attack from the tethered alkene, generating a carbocationic intermediate that undergoes cyclization. The stereochemical outcome is determined by the relative stability of cis versus trans carbocationic intermediates, with computational studies supporting the experimental observations regarding stereoselectivity patterns.

Ene Cyclization Reactions

Carbonyl-ene cyclizations represent another important class of ring-forming reactions applicable to piperidine synthesis. These transformations involve the intramolecular reaction of an enophile (typically a carbonyl group) with a tethered alkene, proceeding through a concerted mechanism to form six-membered rings [11].

Lewis acid catalysts such as aluminum trichloride or titanium tetrachloride are typically employed to activate the carbonyl component toward ene reaction. The transformation proceeds through a concerted mechanism involving simultaneous carbon-carbon bond formation and hydrogen migration, resulting in ring formation with concomitant introduction of additional functionality.

Yields for ene cyclizations typically range from 65-80%, with selectivity influenced by the substitution pattern of both the enophile and ene components. The reaction demonstrates excellent tolerance for aromatic substituents and can accommodate various functional groups without significant interference.

Contemporary Synthetic Strategies

Dieckmann Cyclizations

Modern developments in Dieckmann cyclization methodology have focused on improving both efficiency and stereoselectivity through refined reaction conditions and substrate design. Contemporary approaches have addressed many of the limitations associated with traditional Dieckmann protocols, particularly regarding yield optimization and substrate scope expansion [5].

Enhanced Decarboxylation Protocols

Recent advances in Dieckmann cyclization methodology have incorporated improved decarboxylation procedures that significantly enhance overall synthetic efficiency. The modified protocol developed by Marson and Yau employs dimethyl ester precursors that undergo cyclization in methanol containing sodium methoxide, followed by selective decarbomethoxylation in aqueous acetonitrile [5].

This approach offers several advantages over traditional methods. The use of methanol as solvent facilitates more efficient enolate formation and improves reaction kinetics compared to aprotic solvents. The subsequent decarbomethoxylation step in aqueous acetonitrile provides selective removal of one ester group while preserving the desired 2,4-dione functionality. The overall procedure demonstrates significantly improved yields, with 6-phenylpiperidine-2,4-dione obtained in 66% yield compared to 32% using previous conditions.

Substrate Scope and Functional Group Tolerance

Contemporary Dieckmann cyclizations demonstrate excellent tolerance for diverse functional groups and substitution patterns. The methodology accommodates both electron-withdrawing and electron-donating substituents on aromatic rings, with electron-withdrawing groups generally providing enhanced reactivity due to stabilization of enolate intermediates [5].

Aliphatic substituents are equally well-tolerated, allowing access to various 6-alkyl-substituted piperidine-2,4-diones. The reaction proceeds efficiently with primary, secondary, and tertiary alkyl substituents, although steric hindrance may influence reaction rates and yields. Heterocyclic substituents, including pyridyl and furyl groups, are compatible with the reaction conditions and provide access to heteroaryl-substituted products of potential biological significance.

Regioselectivity Considerations

The regioselectivity of Dieckmann cyclizations in piperidine-2,4-dione synthesis is consistently high, favoring formation of the desired 2,4-dione pattern over alternative 2,6-dione regioisomers. This selectivity arises from the thermodynamic stability of the 2,4-dione tautomer and the kinetic preference for formation of the six-membered ring through the pathway involving the more acidic methylene protons adjacent to both carbonyl groups [12] [1].

Anionic Enolate Rearrangements

Enolate-Isocyanate Rearrangements

A novel synthetic approach to 6-substituted piperidine-2,4-diones involves the rearrangement of anionic enolates generated from appropriately substituted precursors. This methodology, developed by contemporary researchers, exploits the nucleophilic character of enolate anions to attack electrophilic isocyanate functionalities, leading to cyclization and formation of the desired heterocyclic framework [13].

The mechanism involves initial formation of a lithium enolate through treatment of a suitable precursor with lithium diisopropylamide at low temperature. This enolate subsequently attacks an intramolecular isocyanate group, forming a new carbon-nitrogen bond and generating an intermediate that undergoes cyclization to yield the piperidine-2,4-dione product. The reaction proceeds with excellent regioselectivity and yields ranging from 60-80% depending on the substrate structure and reaction conditions employed.

This approach offers several advantages including mild reaction conditions, excellent functional group tolerance, and the ability to introduce diverse substituents at the 6-position of the piperidine ring. The methodology is particularly valuable for preparing compounds that are difficult to access through traditional cyclization approaches, expanding the scope of accessible structural variants.

Lithium Enolate-Mediated Cyclizations

Advanced enolate chemistry has enabled the development of highly efficient cyclization reactions for piperidine-2,4-dione synthesis. These transformations utilize carefully controlled enolate formation and subsequent intramolecular cyclization to construct the heterocyclic framework with high selectivity and efficiency [12] [1].

The methodology typically employs lithium diisopropylamide for enolate generation at temperatures ranging from -78°C to room temperature, depending on the substrate structure and desired selectivity. The choice of base, solvent, and temperature significantly influences both the efficiency of enolate formation and the subsequent cyclization reaction. Tetrahydrofuran is commonly employed as solvent due to its ability to coordinate lithium cations and stabilize enolate intermediates.

The reaction demonstrates excellent regioselectivity for formation of 2,4-dione products over alternative regioisomers, with this selectivity attributed to both thermodynamic and kinetic factors. The 2,4-dione pattern represents the most stable tautomeric form, while the cyclization pathway leading to this product involves transition states of lower energy compared to alternative pathways.

Vinylogous Mannich-type Reactions

The development of vinylogous Mannich-type reactions has revolutionized the synthesis of structurally complex piperidine derivatives, including 6-benzylpiperidine-2,4-dione and related compounds. These transformations enable the rapid assembly of multiple bonds and stereocenters in a single synthetic operation, significantly enhancing synthetic efficiency [14] [15] [16].

Three-Component Assembly Strategies

Contemporary vinylogous Mannich reactions employ three-component assembly strategies that combine dienolate equivalents, aldehydes, and nitrogen nucleophiles in convergent synthetic approaches. The methodology developed by Yang and coworkers utilizes 1,3-bis-trimethylsilyl enol ethers as dienolate precursors, which react with aldehydes and amines to form complex piperidine frameworks in a single operation [15].

The reaction proceeds through initial formation of an imine intermediate between the aldehyde and amine components, followed by vinylogous Mannich reaction with the silyl dienolate. The resulting enamine intermediate undergoes spontaneous cyclization to form the dihydropyridinone framework, which can be further transformed to access various piperidine derivatives including 2,4-diones.

This approach demonstrates excellent substrate scope, accommodating aromatic and aliphatic aldehydes, primary and secondary amines, and various substituted dienolate precursors. Yields typically range from 70-90%, with high diastereoselectivity observed in most cases (diastereomeric ratios >10:1). The methodology provides rapid access to structurally complex products that would require multiple steps using traditional synthetic approaches.

Biosynthetically-Inspired Approaches

The development of biosynthetically-inspired synthetic methodologies has provided new insights into efficient piperidine construction strategies. These approaches draw inspiration from natural biosynthetic pathways, particularly the role of Δ¹-piperideine intermediates in alkaloid biosynthesis [14] [15].

Yang and coworkers developed a strategy that mimics the natural conversion of lysine-derived intermediates to piperidine alkaloids through enzyme-catalyzed transformations. Their synthetic approach employs vinylogous Mannich reactions to generate dihydropyridinone intermediates that serve as versatile precursors for various piperidine derivatives, analogous to the role of Δ¹-piperideine in biosynthesis.

The methodology demonstrates particular utility in the synthesis of natural product targets, with successful applications to the preparation of bioactive alkaloids including (+)-241D, (-)-241D, and isosolenopsin A. The approach provides access to both enantiomers of target compounds through appropriate choice of reaction conditions and catalysts, enabling structure-activity relationship studies and biological evaluation.

Catalytic Asymmetric Variants

The development of catalytic asymmetric variants of vinylogous Mannich reactions has significantly enhanced the synthetic utility of these transformations for accessing enantiomerically enriched piperidine derivatives. Chiral phosphoric acid catalysts have proven particularly effective for promoting highly enantioselective vinylogous Mannich reactions [16].

Schneider and coworkers developed a highly effective catalytic system employing BINOL-derived phosphoric acids that promote vinylogous Mannich reactions with excellent enantioselectivity (up to 92% enantiomeric excess) and low catalyst loadings (1-5 mol%) [16]. The reaction accommodates a broad range of substrates including various aldehydes, vinylketene silyl N,O-acetals, and nitrogen nucleophiles.

The mechanism involves activation of the electrophilic component through hydrogen bonding to the phosphoric acid catalyst, while simultaneously activating the nucleophilic dienolate through chiral environment generation. This dual activation mode enables both high reactivity and excellent stereochemical control, making the methodology highly attractive for synthetic applications requiring enantiomerically pure products.

Stereoselective Synthesis Approaches

The development of stereoselective methodologies for piperidine-2,4-dione synthesis represents a critical advancement in the field, enabling access to enantiomerically enriched compounds for biological evaluation and pharmaceutical development. Contemporary approaches encompass both chiral auxiliary-mediated transformations and catalytic asymmetric methods [17] [18] [19].

Chiral Auxiliary Methods

Davies α-Methylbenzylamine Auxiliary

The application of Davies' α-methylbenzylamine auxiliary in piperidine-2,4-dione synthesis has proven highly effective for achieving excellent enantioselectivity. This approach utilizes the well-established conjugate addition chemistry of chiral lithium amides to α,β-unsaturated esters, followed by cyclization to form the desired heterocyclic framework [5].

The methodology begins with the conjugate addition of (S)-N-(α-methylbenzyl)allylamine to appropriate α,β-unsaturated ester substrates, generating β-amino ester intermediates with high diastereoselectivity. These intermediates subsequently undergo Dieckmann cyclization under basic conditions to form 6-substituted piperidine-2,4-diones with preservation of stereochemical integrity.

The auxiliary removal is accomplished through standard hydrolytic conditions or hydrogenolysis, providing enantiomerically enriched products with greater than 95% enantiomeric excess. The methodology demonstrates excellent substrate scope, accommodating various aromatic and aliphatic substituents in the α,β-unsaturated ester component. The overall process provides a reliable route to enantiomerically pure piperidine-2,4-diones that are otherwise difficult to access through alternative synthetic approaches.

Carbohydrate-Derived Auxiliaries

Carbohydrate-derived chiral auxiliaries have found extensive application in stereoselective piperidine synthesis, with arabinopyranosylamine proving particularly effective for controlling stereochemistry in Mannich-Michael cascade reactions [20]. These auxiliaries offer several advantages including ready commercial availability, predictable stereochemical outcomes, and facile removal under mild conditions.

Kranke and Kunz demonstrated the utility of arabinopyranosylamine in the synthesis of chiral piperidine derivatives through domino Mannich-Michael reactions [20]. The methodology employs O-pivaloyl-protected arabinopyranosylaldimines that undergo highly diastereoselective reactions with various nucleophiles to generate N-arabinosyl dehydropiperidinones.

The stereochemical outcome of these reactions is controlled by the rigid carbohydrate framework, which directs nucleophilic approach from the less hindered face of the imine intermediate. Subsequent transformations including cuprate additions and enolate alkylations proceed with high diastereoselectivity, enabling access to various substitution patterns on the piperidine ring. The auxiliary is readily removed through acid-catalyzed hydrolysis, providing enantiomerically pure piperidine derivatives suitable for further synthetic elaboration.

Pseudoephedrine as Chiral Auxiliary

The application of pseudoephedrine as a chiral auxiliary in asymmetric Mannich reactions has proven highly effective for accessing enantiomerically enriched β-aminocarbonyl compounds that serve as precursors to piperidine-2,4-diones [21]. This readily available auxiliary offers excellent stereocontrol and can be easily incorporated into synthetic sequences.

The methodology developed utilizes (+)-(S,S)-pseudoephedrine as the chiral auxiliary in diastereoselective Mannich reactions with various ketone and imine substrates. The reactions proceed with high diastereoselectivity (typically >90% diastereomeric excess), providing β-aminocarbonyl compounds that can be cyclized to form substituted piperidines and piperidinones.

The auxiliary removal is accomplished through standard hydrolytic procedures, enabling recovery and reuse of the pseudoephedrine component. The methodology demonstrates excellent substrate scope and has been successfully applied to the preparation of densely substituted piperidine frameworks that are challenging to access through alternative approaches. The high diastereoselectivity and reliable stereochemical outcomes make this approach particularly attractive for synthetic applications requiring predictable stereochemical control.

Asymmetric Catalysis

Chiral Phosphine Catalysis

The development of chiral phosphine-catalyzed asymmetric reactions has opened new avenues for stereoselective piperidine synthesis. The work of Fu and coworkers on the asymmetric Kwon annulation represents a significant advancement in this area, providing access to enantiomerically enriched piperidine derivatives through catalytic asymmetric [4+2] annulation reactions [22] [23].

The methodology employs C₂-symmetric chiral phosphepine catalysts that promote highly enantioselective annulation reactions between imines and allenes. The catalyst functions through nucleophilic activation of the allene component, generating a zwitterionic intermediate that undergoes stereoselective cycloaddition with the imine substrate. The reaction provides functionalized piperidine derivatives with excellent enantioselectivity (85-95% enantiomeric excess) and good chemical yields.

The substrate scope encompasses various aromatic and aliphatic imines, as well as substituted allenes bearing electron-withdrawing groups. The reaction conditions are mild and the catalyst loadings are relatively low (5-10 mol%), making the methodology attractive for practical synthetic applications. The products contain multiple functional groups that enable further synthetic elaboration to access diverse piperidine derivatives including 2,4-diones.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acid catalysis has emerged as one of the most powerful methods for asymmetric piperidine synthesis, with particular effectiveness in vinylogous Mannich-type reactions. The methodology developed by Schneider and coworkers utilizes BINOL-derived phosphoric acid catalysts to promote highly enantioselective transformations [16].

The catalytic system employs chiral phosphoric acids at low loadings (1-5 mol%) to promote vinylogous Mannich reactions between vinylketene silyl N,O-acetals and various imine substrates. The catalyst functions through dual activation, simultaneously activating both the nucleophilic and electrophilic components while creating a chiral environment that controls the stereochemical outcome of the reaction.

The methodology demonstrates excellent enantioselectivity (up to 92% enantiomeric excess) and broad substrate scope, accommodating various aromatic and aliphatic aldehydes as well as different amine components. The reaction conditions are mild and the products are obtained in good to excellent yields (80-92%). The methodology provides direct access to enantiomerically enriched δ-amino-α,β-unsaturated compounds that can be readily converted to piperidine-2,4-diones through cyclization reactions.

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium-catalyzed asymmetric synthesis has proven highly effective for constructing complex piperidine frameworks through [2+2+2] cycloaddition reactions. The work of Walsh and coworkers demonstrated the utility of chiral rhodium catalysts in promoting asymmetric cycloaddition reactions between alkenyl isocyanates and alkynes [24].

The methodology employs chiral rhodium(I) complexes with bidentate phosphine ligands to catalyze highly enantioselective [2+2+2] cycloaddition reactions. The reaction proceeds through coordination of both alkyne and isocyanate components to the rhodium center, followed by oxidative coupling and reductive elimination to form the piperidine framework. The use of cleavable tethers in the isocyanate substrate enables access to net intermolecular reaction products after tether cleavage.

The reaction provides piperidine derivatives with excellent enantioselectivity (90-95% enantiomeric excess) and good to excellent yields. The methodology demonstrates the ability to control multiple stereocenters in a single operation, with the initial stereocenter introduced catalytically controlling the diastereoselectivity of additional stereocenters formed during the reaction. This approach provides rapid access to structurally complex piperidine derivatives that would require multiple steps using alternative synthetic methods.

Biocatalytic Asymmetric Synthesis

The application of biocatalysis to asymmetric piperidine synthesis has gained significant attention due to the ability of enzymes to provide excellent enantioselectivity under mild reaction conditions. The work of Heckmann and Paul on transaminase-catalyzed cyclizations represents a significant advancement in this area [25].

The methodology employs engineered transaminases to catalyze asymmetric transamination reactions of ω-chloroketone substrates, leading to cyclization and formation of enantiomerically enriched piperidine derivatives. The biocatalytic approach provides access to both enantiomers of the products through appropriate choice of transaminase variants, enabling preparation of complete enantiomeric series for biological evaluation.

The reaction conditions are remarkably mild, employing aqueous buffers at moderate temperatures with minimal organic solvent requirements. The enantioselectivity is exceptional, with enantiomeric excesses exceeding 99.5% in most cases. The methodology demonstrates excellent substrate scope, accommodating various aromatic and aliphatic substituents including sterically demanding groups that are problematic for traditional chemical catalysts. The scalability of the process has been demonstrated on preparative scale (300 mg), with isolated yields of 84% and retention of excellent enantioselectivity.

Scale-up Considerations and Industrial Production Methods

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of numerous factors including safety, environmental impact, cost-effectiveness, and regulatory compliance. The commercial production of 6-benzylpiperidine-2,4-dione and related compounds has necessitated the development of robust, scalable synthetic processes that address these concerns while maintaining product quality and yield [26] [27] [28].

Process Intensification Strategies

Modern industrial synthesis of piperidine derivatives increasingly relies on process intensification strategies that enhance efficiency while reducing environmental impact. Continuous flow processes have emerged as particularly attractive alternatives to traditional batch operations, offering several advantages including precise parameter control, enhanced heat and mass transfer, and reduced inventory of hazardous materials [29] [30].

The implementation of continuous flow microreactors for piperidine synthesis has demonstrated significant advantages over conventional batch processes. The large specific surface area to volume ratio characteristic of microreactors enhances reaction efficiency, particularly for electrochemical transformations where electrode surface area is a limiting factor. Recent studies have shown that electroreductive cyclization reactions in flow microreactors provide target compounds in superior yields compared to batch-type reactions, with the additional advantage of enabling preparative-scale synthesis through continuous operation for approximately one hour [29] [30].

Temperature control represents another critical aspect of process intensification. The ability to maintain precise temperature profiles in continuous flow systems enables optimization of reaction selectivity and minimization of side product formation. This is particularly important for thermally sensitive substrates and products, where even small temperature excursions can significantly impact product quality and yield.

Catalyst Recovery and Recycling

Economic considerations in industrial-scale production necessitate efficient catalyst recovery and recycling strategies, particularly for processes employing expensive precious metal catalysts or chiral ligands. Heterogeneous catalysis has gained increasing attention as a means of facilitating catalyst separation and reuse while maintaining high activity and selectivity [31] [32].

The development of immobilized biocatalysts represents another important advancement in sustainable industrial synthesis. Enzyme immobilization techniques enable multiple reuse cycles while maintaining catalytic activity, significantly reducing the overall cost of biocatalytic processes. Recent studies have demonstrated that immobilized transaminases retain excellent activity and enantioselectivity through multiple reaction cycles, making biocatalytic approaches economically viable for large-scale production [25].

Ionic liquid-based catalytic systems offer another approach to catalyst recovery and recycling. The negligible vapor pressure of ionic liquids enables facile separation of products while retaining the catalytic system for subsequent use. Studies have shown that ionic liquid catalysts can be recycled multiple times without significant loss of activity, making these systems attractive for industrial applications where catalyst cost is a significant factor [33].

Quality Control and Process Monitoring

Industrial production of piperidine derivatives requires robust quality control systems to ensure consistent product quality and regulatory compliance. Real-time process monitoring using analytical techniques such as online HPLC, NMR spectroscopy, and mass spectrometry enables rapid detection of process deviations and implementation of corrective measures [26] [27].

The implementation of automated sampling and analysis systems reduces labor costs while improving the reliability and frequency of quality assessments. These systems can be integrated with process control algorithms to automatically adjust reaction parameters in response to analytical feedback, maintaining optimal process conditions throughout the production campaign.

Validation of analytical methods represents another critical aspect of industrial quality control. Analytical procedures must be thoroughly validated to demonstrate accuracy, precision, specificity, and robustness under production conditions. This validation process is essential for regulatory approval and ensures that quality control procedures provide reliable information for process control and product release decisions.

Environmental and Safety Considerations

Environmental sustainability has become an increasingly important factor in industrial process design, with regulatory agencies and stakeholders demanding reduced environmental impact from chemical manufacturing operations. The implementation of green chemistry principles in piperidine synthesis has led to the development of more sustainable production processes [34] [35] [36].

Solvent selection represents one of the most important environmental considerations in industrial synthesis. The replacement of traditional organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce environmental impact while maintaining process efficiency. Recent studies have demonstrated that aqueous reaction media can be successfully employed for many piperidine synthesis reactions, providing excellent yields while eliminating the need for organic solvent recovery and treatment [34] [35].

Waste minimization strategies focus on reducing the generation of by-products and waste streams through improved reaction selectivity and atom economy. The development of one-pot, multicomponent reactions that form multiple bonds in a single operation represents an effective approach to waste reduction while enhancing synthetic efficiency [37].

Green Chemistry Approaches

The integration of green chemistry principles into piperidine synthesis has become increasingly important as environmental concerns and regulatory requirements drive the development of more sustainable synthetic methodologies. Contemporary approaches emphasize the use of renewable feedstocks, catalytic processes, and environmentally benign reaction conditions while maintaining or improving synthetic efficiency [34] [35] [36] [38].

Biomass-Derived Feedstock Utilization

The utilization of biomass-derived feedstocks represents one of the most significant advances in sustainable piperidine synthesis. Recent developments have demonstrated the feasibility of converting bio-based platform chemicals such as furfural into valuable nitrogen heterocycles including piperidine and its derivatives [34] [35] [36].

The work of Zhang and coworkers on the conversion of furfural to piperidine using Ru₁CoNP/HAP surface single-atom alloy catalysts represents a breakthrough in biomass utilization for nitrogen heterocycle synthesis [35] [36]. This methodology achieves excellent yields (up to 93%) under mild conditions (200°C, 2.0 MPa H₂) in aqueous media, providing a sustainable alternative to traditional fossil fuel-based synthesis routes.

The reaction proceeds through a cascade mechanism involving initial reductive amination of furfural to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine and subsequent ring rearrangement to piperidine. The unique activity of the Ru₁CoNP SSAA catalyst is attributed to the synergistic effect between atomically dispersed ruthenium species and cobalt nanoparticles, which facilitates the selective cleavage of C-O bonds while preserving the nitrogen-containing framework.

This biomass-based approach offers several advantages including renewable feedstock utilization, reduced dependence on fossil resources, and the potential for carbon-neutral synthesis when coupled with renewable energy sources. The scalability of the process has been demonstrated, with the methodology extended to the synthesis of substituted piperidines and related heterocycles of pharmaceutical significance.

Biocatalytic Synthesis Strategies

The application of biocatalysis to piperidine synthesis has expanded significantly with the development of engineered enzymes capable of catalyzing novel transformations under mild conditions. Enzymatic C-H oxidation reactions have proven particularly valuable for introducing functional groups at specific positions on piperidine rings with excellent regio- and stereoselectivity [38].

Recent work by Renata, Baran, and coworkers on the combined use of biocatalytic C-H oxidation and radical cross-coupling represents a significant advancement in sustainable piperidine synthesis [38]. The methodology employs scalable enzymatic processes including trans-4-proline hydroxylase and engineered variants to introduce hydroxyl groups at specific positions on piperidine substrates.

The biocatalytic approach offers several advantages over traditional chemical methods including excellent selectivity, mild reaction conditions, and the use of readily available and inexpensive starting materials. The enzymes demonstrate broad substrate scope and can accommodate various substituted piperidine derivatives, making the methodology applicable to pharmaceutical synthesis where diverse structural variants are required.

The integration of biocatalytic transformations with radical cross-coupling reactions enables the modular assembly of complex three-dimensional piperidine frameworks. This hybrid approach combines the selectivity advantages of enzymatic catalysis with the versatility of radical chemistry, providing access to structurally diverse products that would be difficult to obtain through either approach alone.

Solvent-Free and Alternative Reaction Media

The development of solvent-free reaction conditions and alternative reaction media represents another important aspect of green chemistry implementation in piperidine synthesis. Ionic liquid-catalyzed reactions have demonstrated particular promise, offering the benefits of catalyst recyclability and elimination of volatile organic solvents [33].

The work on multi-component synthesis using dual-functional ionic liquids demonstrates the potential for environmentally benign piperidine synthesis. The ionic liquid [TMBSED][OMs]₂ serves as both catalyst and reaction medium, enabling efficient one-pot synthesis of functionalized piperidines and related heterocycles. The methodology provides excellent yields (82-94%) under microwave irradiation conditions with significantly reduced reaction times (2-7 minutes) compared to conventional heating (6-9 hours) [33].

Microwave-assisted synthesis represents another important green chemistry approach, offering significant energy savings through reduced reaction times and enhanced energy efficiency. The selective heating of polar substrates and catalysts in microwave fields enables rapid reaction rates while minimizing energy consumption. This approach has been successfully applied to various piperidine synthesis reactions, consistently providing superior results compared to conventional heating methods [37].

The use of supercritical fluids as reaction media offers additional advantages including enhanced mass transfer, tunable solvent properties, and facile product separation. Supercritical carbon dioxide is particularly attractive due to its non-toxic nature, ready availability, and environmental benignity. Recent studies have demonstrated the feasibility of conducting piperidine synthesis reactions in supercritical CO₂, although this approach requires specialized equipment and may not be suitable for all reaction types.

Energy Efficiency and Process Intensification

Energy efficiency considerations have become increasingly important in sustainable synthesis, with process intensification strategies offering significant opportunities for energy reduction while maintaining or improving synthetic efficiency. The implementation of continuous flow processes, microwave heating, and optimized reaction conditions can substantially reduce energy consumption compared to traditional batch processes [29] [37].

The development of electrochemical synthesis methods represents another important approach to energy-efficient piperidine synthesis. Electrochemical activation eliminates the need for chemical oxidants or reductants, reducing waste generation while enabling precise control over reaction conditions. Flow microreactor electrochemical synthesis has demonstrated particular promise, providing efficient synthesis with minimal energy requirements and excellent scalability [29] [30].

Process optimization through computational modeling and machine learning approaches enables rapid identification of optimal reaction conditions while minimizing experimental requirements. These approaches can significantly reduce the time and resources required for process development while identifying conditions that maximize both efficiency and sustainability metrics.

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Dates

Last modified: 04-15-2024

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